8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Description
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a synthetic purine derivative characterized by:
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPOEAZYCDBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized through the reaction of xanthine with bromoacetic acid butynyl ester. The reaction typically involves the following steps:
Starting Materials: Xanthine and bromoacetic acid butynyl ester.
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reaction under controlled temperature and pressure.
Purification: Employing industrial-scale purification methods such as distillation, crystallization, and chromatography.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
- Antidiabetic Potential : One of the most significant applications of this compound is its role as an intermediate in the synthesis of Linagliptin, a drug used for managing type 2 diabetes. Linagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to increase insulin levels and decrease glucagon levels in the bloodstream .
- Antiviral Activity : Preliminary studies suggest that purine derivatives can exhibit antiviral properties. The structural features of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione may contribute to its potential effectiveness against viral infections by inhibiting viral replication .
Biochemical Research
- Enzyme Inhibition Studies : The compound's structural similarity to adenine and guanine allows it to act as a competitive inhibitor for various enzymes involved in nucleotide metabolism. This characteristic makes it valuable for studying enzyme kinetics and mechanisms .
- Cellular Studies : Research involving this compound has been conducted to assess its effects on cell proliferation and apoptosis in cancer cell lines. The results indicate that it may induce cytotoxic effects, warranting further investigation into its anticancer potential .
Case Study 1: Linagliptin Development
In the development of Linagliptin, researchers utilized this compound as a key intermediate. The synthesis pathway was optimized to enhance yield and purity, demonstrating the compound's importance in pharmaceutical chemistry .
Case Study 2: Antiviral Screening
A study assessed various purine derivatives for their antiviral activity against HIV. This compound was included in the screening process and showed promising results as a potential antiviral agent by inhibiting viral replication at specific concentrations .
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a selective antagonist, blocking the action of adenosine and modulating various physiological processes. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione with analogs:
Key Research Findings
- Role of 8-Substitution: Bromine at C8 is critical for PDE inhibition and anti-inflammatory activity, as seen in multiple analogs (). Methoxy or amino groups at this position reduce potency .
- Impact of 7-Substitution :
- 3-Methyl Group : Universally improves stability across analogs by preventing N3 demethylation .
Biological Activity
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to xanthine derivatives and has been studied for its pharmacological properties, particularly in the context of diabetes and cancer treatment.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN4O2 |
| Molecular Weight | 297.11 g/mol |
| Melting Point | 285 °C |
| Density | 1.71 g/cm³ |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 8.91 ± 0.70 (predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. It acts as an inhibitor of xanthine oxidase, which is crucial in purine metabolism and has implications in gout and hyperuricemia treatment. Additionally, its structural similarity to adenosine can influence various signaling pathways mediated by adenosine receptors.
Antidiabetic Properties
Research indicates that this compound exhibits significant antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. In vitro studies have shown that it can stimulate glucose uptake in muscle cells through the activation of the AMPK pathway.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Case Studies
-
Diabetes Management
- In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The compound improved insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
-
Cancer Research
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various purine derivatives, including this compound. Results indicated that it inhibited cell proliferation and induced apoptosis in MCF-7 cells with an IC50 value of approximately 12 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione and its analogs?
- Methodology : Optimize alkylation or substitution reactions at the 7-position of the purine-2,6-dione scaffold. For example, coupling 3-oxobutan-2-yl groups via nucleophilic substitution under inert conditions (e.g., anhydrous DMF, KCO) . Intermediate characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How can structural characterization of this compound be performed to validate its identity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D-NMR (e.g., HSQC, HMBC) to resolve substituent positions. Compare spectral data with structurally related purine-2,6-dione derivatives, such as 8-methoxy analogs .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for kinase inhibition (e.g., CK2 or TRPA1) using fluorescence polarization assays, or assess PDE4B/PDE7A inhibition via enzymatic activity kits. Include positive controls (e.g., theophylline for PDEs) and validate results with dose-response curves .
Advanced Research Questions
Q. How does the 3-oxobutan-2-yl substituent influence metabolic stability compared to other alkyl/aryl groups?
- Methodology : Conduct biotransformation studies in microbial models (e.g., Cunninghamella elegans) to identify phase I/II metabolites via LC-MS. Compare metabolic half-lives with analogs like 8-methoxy-7-(4-oxobutyl) derivatives, which show lower stability due to oxidative metabolism .
Q. What strategies resolve contradictions between predicted and observed biological activities (e.g., lack of radical scavenging despite chemopreventive action)?
- Methodology : Perform mechanistic studies (e.g., gene expression profiling or protein interaction assays) to identify non-canonical targets. For example, 8-methoxy-purine-2,6-dione derivatives lack DPPH radical quenching but modulate Nrf2/ARE pathways .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity toward specific kinases?
- Methodology : Synthesize analogs with variations at the 3-methyl and 7-(3-oxobutan-2-yl) positions. Test against CK2 using ATP-competitive assays. Substituent flexibility at the 7-position enhances activity, while bulky groups reduce binding affinity .
Q. What in silico tools predict off-target effects or toxicological risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
